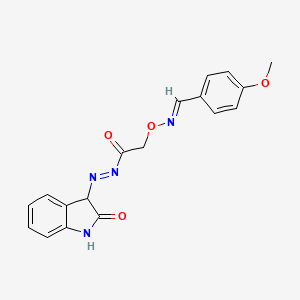
3-Chloro-6-iodoquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-iodoquinolin-4(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of chlorine and iodine substituents at the 3rd and 6th positions, respectively, on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-iodoquinolin-4(1H)-one typically involves the halogenation of quinoline derivatives. One common method includes the chlorination of 6-iodoquinolin-4(1H)-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.
化学反応の分析
Types of Reactions: 3-Chloro-6-iodoquinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated quinoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: 3-Chloro-6-iodoquinolin-4(1H)-one is used as a building block in organic synthesis to create more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its derivatives may serve as lead compounds for developing new drugs to treat various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of 3-Chloro-6-iodoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.
類似化合物との比較
3-Chloroquinolin-4(1H)-one: Lacks the iodine substituent at the 6th position.
6-Iodoquinolin-4(1H)-one: Lacks the chlorine substituent at the 3rd position.
3-Bromo-6-iodoquinolin-4(1H)-one: Contains a bromine atom instead of chlorine at the 3rd position.
Uniqueness: 3-Chloro-6-iodoquinolin-4(1H)-one is unique due to the presence of both chlorine and iodine substituents, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C9H5ClINO |
|---|---|
分子量 |
305.50 g/mol |
IUPAC名 |
3-chloro-6-iodo-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5ClINO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13) |
InChIキー |
CSNSMLYFAWHCGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1I)C(=O)C(=CN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


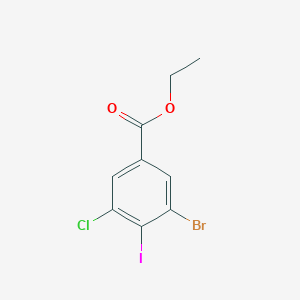
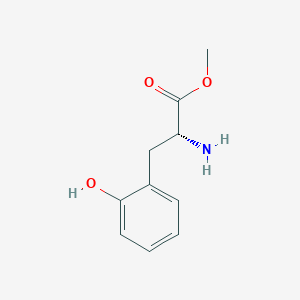
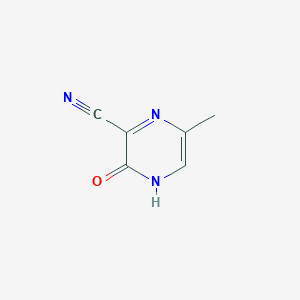

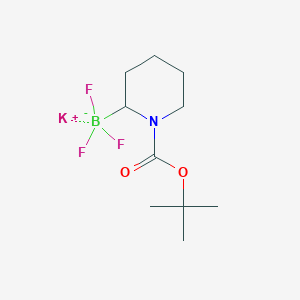

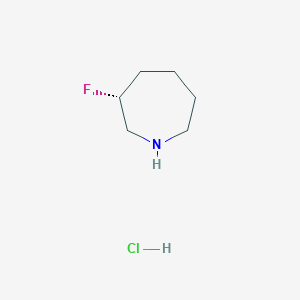
![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B12851509.png)
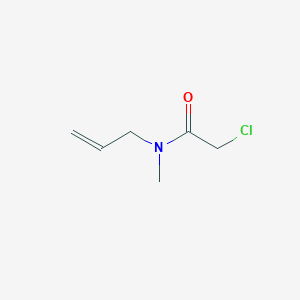
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12851524.png)

![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
